Technical Guide: Rosuvastatin Impurity K (CAS 1422954-12-8)
Technical Guide: Rosuvastatin Impurity K (CAS 1422954-12-8)
Advanced Characterization, Formation Mechanics, and Analytical Control[1]
Executive Summary
In the high-stakes landscape of HMG-CoA reductase inhibitor development, impurity profiling is not merely a compliance checkbox but a critical determinant of drug safety and stability.[1][2] This guide focuses exclusively on Rosuvastatin Impurity K (CAS 1422954-12-8), chemically identified as the 2Z-Dehydro derivative.[1][3][4] Unlike oxidative impurities, Impurity K arises from a specific elimination pathway—dehydration of the
Part 1: Chemical Identity & Structural Significance[1]
Rosuvastatin Impurity K represents a significant deviation from the parent molecule's pharmacophore. While Rosuvastatin relies on a 3,5-dihydroxyhept-6-enoic acid side chain for binding to the catalytic site of HMG-CoA reductase, Impurity K lacks the hydroxyl group at the C3 position, replaced by a double bond.[1]
| Parameter | Technical Specification |
| Common Name | Rosuvastatin Impurity K (EP Standard) |
| Chemical Name | (2Z,5S,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-5-hydroxy-2,6-heptadienoic acid |
| CAS Number | 1422954-12-8 |
| Molecular Formula | |
| Molecular Weight | 463.52 g/mol |
| Structural Feature | Conjugated diene system (C2=C3 and C6=C7) resulting from C3-OH dehydration.[1] |
Critical Insight: The "2Z" designation is crucial. The elimination reaction creates a new double bond at C2. The Z (cis) configuration suggests a specific transition state during elimination, distinct from the thermodynamically more stable E isomer. This stereochemical nuance is vital for accurate HPLC peak assignment.
Part 2: Mechanistic Formation Pathway[1]
The formation of CAS 1422954-12-8 is a classic acid-catalyzed
The Elimination Cascade
-
Protonation: The hydroxyl group at C3 is protonated by an acidic donor (
), converting a poor leaving group (-OH) into an excellent one ( ).[1] -
Elimination (
or ): Water is eliminated. To maintain conjugation with the carbonyl at C1, the double bond forms between C2 and C3. -
Resonance Stabilization: The resulting structure is a heptadienoic acid, stabilized by conjugation, but the loss of the 3-OH group abolishes HMG-CoA reductase inhibitory activity.
Caption: Acid-catalyzed dehydration pathway converting Rosuvastatin to Impurity K via C3-OH elimination.[1]
Part 3: Analytical Strategy & Control[2][5]
Detecting Impurity K requires a method capable of separating the diene (Impurity K) from the parent statin and the lactone form. Because Impurity K possesses an extended conjugated system compared to Rosuvastatin, it often exhibits a bathochromic shift (red shift) in its UV absorption spectrum.
3.1 Artifact Avoidance Protocol
Warning: Standard acidic mobile phases (e.g., 0.1% TFA) can induce the formation of Impurity K on the column, leading to "ghost peaks" or artificially high impurity counts.
-
Diluent Choice: Use a neutral or slightly basic buffer (pH 7.[1]0) for sample preparation. Avoid pure acetonitrile or acidic water.
-
Column Temperature: Maintain
. Higher temperatures accelerate on-column dehydration.[1]
3.2 Recommended HPLC Methodology
This protocol is optimized to separate the 2Z-dehydro impurity from the main peak and the lactone.
| Parameter | Condition |
| Column | C18 High-Resolution (e.g., Waters ACQUITY BEH C18, 100mm x 2.1mm, 1.7µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH adjusted to 4.0 with Ammonium Formate) |
| Mobile Phase B | Acetonitrile / Methanol (50:50 v/v) |
| Flow Rate | 0.3 mL/min (UPLC) or 1.0 mL/min (HPLC) |
| Detection | UV @ 242 nm (Rosuvastatin max) and 254 nm (Impurity K enhanced) |
| Column Temp | 25°C (Strict control) |
3.3 Method Validation Logic
To ensure the method is detecting real Impurity K and not generating it, perform a "Diluent Stability Study."
Caption: Validation workflow to rule out on-column generation of Impurity K during analysis.
Part 4: Synthesis and Isolation for Standards
For quantitative analysis, a reference standard of Impurity K is required. Since it is a dehydration product, it can be synthesized via controlled acid hydrolysis.
Synthesis Protocol:
-
Starting Material: Dissolve pure Rosuvastatin Calcium in Acetonitrile/Water (1:1).
-
Acidification: Add dilute Hydrochloric Acid (1N) dropwise until pH reaches ~2.0.
-
Reflux: Heat gently at 40-50°C for 2-4 hours. Monitor via TLC or HPLC.
-
Note: Overheating will push the reaction toward the Lactone form. You want to stop at the Dehydro (open ring) stage.
-
-
Purification: Neutralize with Sodium Bicarbonate. Extract with Ethyl Acetate. Purify via Preparative HPLC using a C18 column and a neutral mobile phase gradient.
-
Characterization: Confirm structure via 1H-NMR (look for alkene protons at C2/C3) and Mass Spectrometry (m/z 464 [M+H]+).
Part 5: Regulatory Context (ICH Q3A/B)[1]
Under ICH Q3A(R2) guidelines, Impurity K is considered a degradation product .
-
Reporting Threshold: > 0.05%
-
Identification Threshold: > 0.10% (requires structural confirmation if exceeded).
-
Qualification Threshold: > 0.15% (requires safety data).[1]
Field Note: Because Impurity K involves the loss of the pharmacophore (the hydroxy acid), it is generally considered less potent than the parent drug, but its conjugated structure raises alerts for potential genotoxicity (though typically cleared in statins). Strict control is required to ensure potency of the final dosage form.
References
-
European Medicines Agency (EMA). ICH Q3A (R2) Impurities in new drug substances.[5][6] (2006).[1][5][6][7] Retrieved from [Link]
-
National Institutes of Health (NIH) - PMC. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile. (2023).[1][8][9][10] Retrieved from [Link]
-
Chemical Papers. Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone. (2023).[1][8][9][10] Retrieved from [Link][1][10]
Sources
- 1. CAS 1422954-12-8: (2Z,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-me… [cymitquimica.com]
- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 3. Rosuvastatin EP Impurity K | CAS No- 1422954-12-8 [chemicea.com]
- 4. glppharmastandards.com [glppharmastandards.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH topic Q 3 A (R2) - Impurities in new drug substances | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 7. database.ich.org [database.ich.org]
- 8. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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